2-Cyclobutanecarbonyl-5-methylfuran
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclobutyl-(5-methylfuran-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-7-5-6-9(12-7)10(11)8-3-2-4-8/h5-6,8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKPCACCHTNFSIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Cyclobutanecarbonyl 5 Methylfuran and Analogous Acyl Furans
Electrophilic Acylation Routes to 2-Cyclobutanecarbonyl-5-methylfuran
The most direct and widely employed method for synthesizing 2-acyl furans is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto the furan (B31954) ring.
Friedel-Crafts Acylation of 2-Methylfuran (B129897) with Cyclobutanecarbonyl Precursors
The synthesis of the title compound, this compound, is achieved by the acylation of 2-methylfuran. The methyl group at the 5-position directs the incoming electrophile to the highly reactive 2-position of the furan ring.
Catalyst Systems for Furan Acylation
The high reactivity of the furan ring makes it susceptible to polymerization and decomposition under harsh acidic conditions, necessitating the use of milder catalysts than those typically used for benzene. chemcess.comstackexchange.com While aluminum chloride (AlCl₃), a common Friedel-Crafts catalyst, can be used, it often leads to undesired side reactions with sensitive heterocycles like furan. chemcess.com
More suitable catalysts for furan acylation include:
Milder Lewis Acids: Zinc chloride (ZnCl₂), boron trifluoride (BF₃), and stannic chloride (SnCl₄) are effective and commonly used catalysts that promote acylation while minimizing degradation of the furan ring. chemcess.comstackexchange.com Boron trifluoride, often as its etherate complex, is particularly noted as a good catalyst for these reactions. stackexchange.comgoogle.com
Proton Acids: Strong proton acids such as phosphoric acid (H₃PO₄) and polyphosphoric acid can also catalyze the acylation, especially when using carboxylic anhydrides as the acylating agent. chemcess.com
Heterogeneous Catalysts: To create more environmentally friendly and reusable systems, solid acid catalysts have been developed. These include zeolites (e.g., H-ZSM-5, Al-MCM-41), acid-treated clays (e.g., K-10), and supported heteropoly acids. chemcess.comresearchgate.netosti.govresearchgate.net These catalysts offer advantages in terms of separation, recovery, and reduced waste generation. researchgate.netresearchgate.net
| Catalyst Type | Specific Examples | Key Characteristics | Source |
|---|---|---|---|
| Milder Lewis Acids | ZnCl₂, BF₃, SnCl₄ | Suitable for sensitive heterocycles like furan; minimizes side reactions. | chemcess.comstackexchange.com |
| Proton Acids | H₃PO₄, Polyphosphoric Acid | Effective when using acid anhydrides as the acylating agent. | chemcess.com |
| Heterogeneous Catalysts | Zeolites, Modified Clays, Heteropoly Acids | Reusable, environmentally friendly, and facilitate easier product separation. | chemcess.comresearchgate.netosti.gov |
Acylating Agent Selection and Reactivity Considerations
The acyl group is introduced using an acylating agent, typically an acyl halide or a carboxylic acid anhydride (B1165640). For the synthesis of this compound, cyclobutanecarbonyl chloride or cyclobutanecarboxylic anhydride would be the appropriate reagents.
Carboxylic Acid Anhydrides: These are often the preferred acylating agents for furan acylation as they tend to produce higher yields of the desired ketone. chemcess.comgoogle.com Acetic anhydride is a widely studied agent for acylating furans and serves as a model for the reactivity of other anhydrides. google.com
Acyl Halides: Acyl chlorides, such as acetyl chloride, are also effective. chemcess.comgoogle.com However, their higher reactivity can sometimes lead to more side reactions compared to anhydrides.
The choice of acylating agent can be influenced by the stability of the reagent and the specific catalyst system employed. Using an excess of either the furan substrate or the acylating agent can often increase the yield of the final product. google.comgoogle.com
Mechanistic Aspects of Electrophilic Substitution on Furan Nuclei
The furan ring is a π-rich heterocycle, making it significantly more reactive towards electrophiles than benzene. chemicalbook.com The electrophilic substitution reaction proceeds via an addition-elimination mechanism involving a carbocation intermediate, often called a sigma complex or arenium ion.
The key feature of this mechanism is the regioselectivity, which dictates the position of substitution. For furan and its derivatives, electrophilic attack is strongly preferred at the C2 and C5 positions over the C3 and C4 positions. chemicalbook.compearson.comquora.com This preference is due to the greater stability of the carbocation intermediate formed upon attack at the C2 position.
Generation of the Electrophile: The Lewis acid catalyst reacts with the acylating agent (e.g., cyclobutanecarbonyl chloride) to form a highly electrophilic acylium ion.
Electrophilic Attack: The π-electrons of the furan ring attack the acylium ion.
Attack at C2: When the electrophile attacks the C2 position, the resulting positive charge is delocalized over three resonance structures, including a stable structure where the ring oxygen's lone pair participates in stabilization. chemicalbook.compearson.comquora.comstudy.com
Attack at C3: Attack at the C3 position results in an intermediate that is stabilized by only two resonance structures, making it less stable and higher in energy. chemicalbook.compearson.comquora.com
Deprotonation: A base removes a proton from the carbon atom that was attacked, restoring the aromaticity of the furan ring and yielding the final 2-acyl furan product.
Due to the superior stabilization of the intermediate, the activation energy for substitution at the C2 position is lower, making it the kinetically favored pathway. study.com In 2-methylfuran, one of the alpha-positions (C5) is already substituted, so acylation occurs almost exclusively at the other alpha-position (C2).
Transition Metal-Catalyzed Approaches to Acyl Furans
While Friedel-Crafts acylation is the most direct route, other methods catalyzed by transition metals can also generate the acyl furan core structure, often through more complex reaction cascades.
Gold-Catalyzed Ring-Expansion Reactions Involving Acyl Migration
Gold catalysts have emerged as powerful tools for various organic transformations, including the synthesis of heterocycles. researchgate.net One notable, though indirect, approach to forming acyl furan structures involves the gold-catalyzed reaction of specific alkynone substrates. rsc.org
Mechanistic studies suggest that these reactions can proceed through a tandem sequence involving a 1,2-acyl migration followed by a Friedel-Crafts-type reaction. researchgate.netrsc.org This methodology allows for the construction of complex furan-fused polycyclic compounds from acyclic or different cyclic precursors. While not a direct synthesis of this compound, this type of transformation highlights the versatility of transition metal catalysis in accessing the fundamental acyl furan motif through intramolecular cyclization and rearrangement pathways. researchgate.netrsc.org
Iron-Catalyzed Oxidative Decarbonylative Functionalizations of Acyl Furans
Iron-catalyzed reactions provide a practical and sustainable approach for the functionalization of acyl furans. A notable example is the FeCl₂-catalyzed oxidative decarbonylative α-alkylation of acyl furans using aliphatic aldehydes as the alkylating agents. nih.govacs.org This method affords α-alkyl-α-acylfurans in moderate to good yields. nih.govacs.org
The proposed mechanism for this transformation involves the generation of an alkyl radical from the aldehyde. nih.govacs.org This radical then adds to the furan ring, followed by a rearomatization step to yield the final product. nih.govacs.org This process represents an effective way to introduce alkyl groups at the α-position of the furan ring, starting from readily available aldehydes. Iron catalysis is also employed in other C-H functionalization reactions, such as the synthesis of tetrasubstituted furans from β-ketoesters and α-oxo ketene dithioacetals under oxidative conditions. figshare.com Additionally, iron catalysts like FeCl₃·6H₂O can facilitate the intramolecular transannulation of furans with O-acetyl oximes to produce highly substituted pyrroles, showcasing the versatility of iron in heterocyclic transformations. rsc.org
Rhodium and Other Metal-Catalyzed Furan Formation
Rhodium catalysts are particularly effective in synthesizing furans from α-diazocarbonyl compounds and alkynes. researchgate.netemory.edu The reaction typically involves the treatment of a 2-alkynyl 2-diazo-3-oxobutanoate with a catalytic amount of rhodium(II) acetate. figshare.com The mechanism proceeds through the addition of a rhodium-stabilized carbenoid to the acetylenic π-bond, which forms a vinyl carbenoid intermediate. figshare.com This intermediate subsequently cyclizes onto the adjacent carbonyl group to construct the furan ring. figshare.com This methodology has been successfully applied to the synthesis of various furo[3,4-c]furans. figshare.com
Beyond rhodium, other metals such as gold, silver, and bismuth have been utilized in furan synthesis. Gold catalysts, for instance, can mediate a carbene cascade reaction of propargyl diazoacetates to yield furan products. organic-chemistry.org The rearrangement of alkynyl ketones to form tetrasubstituted furans can be catalyzed by Ag(I), Cu(II), and Au(III) salts. hud.ac.uk Bismuth(III) triflate has also been shown to catalyze the synthesis of substituted 2-alkenylfurans. acs.org
Table 2: Rhodium and Other Metal-Catalyzed Furan Syntheses
| Catalyst | Substrates | Key Intermediate | Product |
|---|---|---|---|
| Rhodium(II) acetate | α-Diazocarbonyls, Acetylenes | Rhodium-stabilized carbenoid researchgate.netfigshare.com | Substituted furans |
| Rhodium(II) acetate | 2-Alkynyl 2-diazo-3-oxobutanoates | Vinyl carbenoid figshare.com | Furo[3,4-c]furans |
| Gold catalyst | Propargyl diazoacetates | Gold carbene | Furans organic-chemistry.org |
| Ag(I), Cu(II), Au(III) | Alkynyl ketones | Metal-alkylidene | Tetrasubstituted furans hud.ac.uk |
| Bismuth(III) triflate | Not specified | Not specified | 2-Alkenylfurans acs.org |
Organocatalytic and Metal-Free Strategies for 2-Acyl Furans
In addition to metal-catalyzed methods, organocatalytic and metal-free strategies have emerged as powerful alternatives for the synthesis of 2-acyl furans. These approaches avoid the use of transition metals, offering advantages in terms of cost, toxicity, and ease of purification.
Phosphine-Mediated Cyclization and Oxidation Pathways
A notable organocatalytic method for synthesizing 2-acyl furans employs trialkylphosphines to mediate the transformation of ynenones. organic-chemistry.org This reaction proceeds under mild conditions and tolerates a wide array of functional groups. organic-chemistry.orgorganic-chemistry.org The proposed mechanism involves a sequence of steps:
1,6-addition: The trialkylphosphine adds to the ynenone.
5-exo-dig cyclization: An intramolecular cyclization occurs to form the furan ring.
Oxidation: The resulting phosphonium ylide is oxidized by molecular oxygen to yield the final 2-acyl furan product. organic-chemistry.org
Studies have shown that tri-n-butylphosphine and triphenylphosphine are effective catalysts for this transformation. organic-chemistry.org This method is particularly useful for synthesizing biologically relevant compounds, including sensitive furaldehydes and fused polycyclic systems. organic-chemistry.org
Domino and Cascade Reactions for Furan Core Construction
A base-promoted domino reaction between β-keto compounds and vinyl dichlorides provides a straightforward synthesis of 2,3-disubstituted and 2,3,5-trisubstituted furans under simple reaction conditions. organic-chemistry.org Another example is a K₂CO₃-promoted tunable domino reaction between thioisatins and α-bromoketones, which can lead to thiochromen-fused furan derivatives. rsc.org These reactions often proceed through a series of condensation steps to construct the heterocyclic core. rsc.org Palladium-catalyzed processes can also be designed as cascade reactions, such as the synthesis of 2-alkenyl-furans from α-propargylic-β-ketoesters, which combines a cyclization/coupling step with a subsequent oxidative aromatization. researchgate.netacs.org
Sulfur Ylide-Mediated Annulations
Sulfur ylides serve as versatile reagents in annulation reactions for the construction of cyclic systems, including furans. baranlab.org These reactions typically involve the ylide acting as a one-carbon or multi-carbon synthon. A photoredox/copper dual catalytic strategy enables a [3+2] radical annulation of 2,8-alkynones with sulfur ylides to construct polycyclic furan compounds. researchgate.net This method proceeds under mild conditions and avoids the need for strong acids or bases. researchgate.net
In other approaches, a [4+1] annulation of arylidene heterocyclic-N-fused imidazolones with α-carbonyl sulfoxonium ylides has been developed to access N-heterocycle-fused furans. researchgate.net Sulfur ylides can also be involved in asymmetric [4+1]-annulation strategies with 1,3-dienes to form cyclopentenes, which are structurally related precursors. bohrium.com
Derivatization Strategies from Precursor Furan Compounds
The synthesis of this compound can be approached by functionalizing simpler, readily available furan precursors. Key strategies include the direct modification of the furan ring of 2-methylfuran or the conversion of a carboxylic acid group on a furan ring into the desired ketone.
Hydroxyalkylation/Alkylation of 2-Methylfuran
One potential, albeit indirect, pathway to acyl furans begins with the hydroxyalkylation or alkylation of 2-methylfuran. This class of reactions involves the C-C bond formation at the electron-rich C5 position of the 2-methylfuran ring. mdpi.comrsc.org Typically, this is achieved by reacting 2-methylfuran with aldehydes or ketones under acidic conditions. mdpi.com Catalysts such as p-toluenesulfonic acid, sulfuric acid, and solid acid resins like Amberlyst-15 are commonly employed. mdpi.comnih.gov
While this method is more frequently used to produce long-chain hydrocarbon fuel precursors by coupling 2-methylfuran with biomass-derived carbonyl compounds, the resulting secondary or tertiary alcohol could theoretically be oxidized to the corresponding ketone. researchgate.net For instance, reacting 2-methylfuran with cyclobutanecarboxaldehyde would yield cyclobutyl(5-methylfuran-2-yl)methanol. Subsequent oxidation of this alcohol intermediate would provide the target compound, this compound.
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Primary Product Type | Potential Yield Range |
|---|---|---|---|---|
| 2-Methylfuran | Butanal | Solid Acid Catalysts (e.g., ITQ-2), 50°C | Bis-furan Alkane | 16-86% |
| 2-Methylfuran | Cyclopentanone | Nafion-212 Resin | Bis-furan Cycloalkane | High Yield Reported |
| 2-Methylfuran | Furfural (B47365) | Niobic Acid | Furan-coupled Methane | Up to 88% |
| 2-Methylfuran | Cyclohexanone | Sulfonated Resin (SR180) | Bis-furan Cycloalkane | Up to 98% |
The data in this table represents yields for analogous hydroxyalkylation/alkylation reactions, not the direct synthesis of this compound via this route. The yields illustrate the efficiency of the initial C-C coupling step. rsc.orgnih.govresearchgate.netacs.org
Functionalization of Related Furan-2-carboxylic Acid Derivatives
A more direct and widely applicable method for the synthesis of acyl furans is through the functionalization of furan-2-carboxylic acid derivatives, such as 5-methylfuran-2-carboxylic acid. nih.govhmdb.ca This approach is a variation of classical ketone synthesis from carboxylic acid derivatives.
The general strategy involves converting the carboxylic acid into a more reactive species, such as an acid chloride or an ester. This activated intermediate can then react with an organometallic reagent, like a Grignard reagent (organomagnesium) or an organolithium compound, to form the desired ketone.
For the synthesis of this compound, the pathway would be:
Activation of 5-methylfuran-2-carboxylic acid : The carboxylic acid is converted to 5-methylfuran-2-carbonyl chloride, typically using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Reaction with an Organometallic Reagent : The resulting acid chloride is then reacted with a cyclobutyl organometallic reagent, such as cyclobutylmagnesium bromide (a Grignard reagent) or cyclobutyllithium. This step forms the carbon-carbon bond between the furan ring's carbonyl group and the cyclobutyl group.
An alternative to this is the Friedel-Crafts acylation of 2-methylfuran. researchgate.netrsc.orgrsc.org This powerful reaction introduces an acyl group onto an aromatic ring using an acylating agent (like an acid chloride or anhydride) and a Lewis acid catalyst. osti.govshareok.org To synthesize the target compound, 2-methylfuran would be reacted with cyclobutanecarbonyl chloride in the presence of a Lewis acid such as aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄). The acylation occurs preferentially at the C5 position of 2-methylfuran due to the activating, ortho-para directing effect of the methyl group. osti.gov
| Furan Substrate | Acylating Agent | Catalyst/Conditions | Product |
|---|---|---|---|
| Furan | Isovaleryl chloride | Boron trifluoride etherate | 2-Isovalerylfuran |
| 2-Methylfuran | Acetic anhydride | Zeolite (e.g., ZSM-5) | 2-Acetyl-5-methylfuran |
| 3-Methylfuran | Acetic anhydride | Boron trifluoride etherate | 2-Acetyl-3-methylfuran |
| 2-Methylfuran | n-Octanoic anhydride | Al-MCM-41 | 2-Octanoyl-5-methylfuran |
This table presents examples of Friedel-Crafts acylation reactions on various furan substrates, demonstrating the general applicability of this method for producing analogous acyl furans. rsc.orgosti.govshareok.org
Reaction Mechanisms and Kinetic Studies in the Context of 2 Cyclobutanecarbonyl 5 Methylfuran Synthesis
Elucidation of Acylation Reaction Mechanisms
The synthesis of compounds like 2-Cyclobutanecarbonyl-5-methylfuran typically involves the Friedel-Crafts acylation of 2-methylfuran (B129897). The mechanism of this reaction, particularly when using solid acid catalysts, has been a subject of detailed investigation.
Eley-Rideal Catalytic Mechanisms for Furan (B31954) Acylation
A proposed mechanism for the acylation of 2-methylfuran is the Eley-Rideal model. osti.govacs.orgresearchgate.net This mechanism is characterized by the reaction of a gas-phase or liquid-phase molecule with an adsorbed species on the catalyst surface. In the context of furan acylation, one reactant adsorbs onto the catalyst's active site while the other reacts with it directly from the bulk phase.
The key steps in this proposed mechanism are as follows:
Adsorption of the acylating agent (e.g., an acid anhydride) onto a Brønsted acid site of the catalyst.
Formation of an acyl intermediate on the catalyst surface.
Reaction of this adsorbed acyl intermediate with a 2-methylfuran molecule from the surrounding solution.
Formation of the acylated product, this compound.
Desorption of the product from the catalyst surface.
This model has been suggested to explain the experimentally observed reaction rate orders in the acylation of 2-methylfuran. osti.govacs.orgresearchgate.net
Formation and Reactivity of Acyl Intermediates
The general steps for the formation of the acyl intermediate are:
Adsorption of the anhydride (B1165640) onto the catalyst.
Activation of the anhydride to form the acyl intermediate.
Electrophilic attack of the acyl species on the furanic substrate. osti.gov
The reactivity of this intermediate is high, allowing it to act as a potent electrophile in the subsequent attack on the electron-rich furan ring.
Wheland Intermediate Dynamics and Aromatization Processes
The process involves:
The electrophilic attack of the acyl species on the furan ring, leading to the formation of the Wheland intermediate.
Deprotonation of the Wheland intermediate to restore the aromaticity of the furan ring. This step regenerates the acid site on the catalyst. osti.gov
Kinetic isotope studies on furan have indicated that deprotonation can be the rate-limiting step. However, for 2-methylfuran, the formation of the acyl intermediate is suggested to be the rate-limiting step. osti.gov
Kinetic Analysis of Furan Functionalization Reactions
Kinetic studies provide quantitative insights into the reaction rates and the factors that influence them. For the acylation of 2-methylfuran, which serves as a model for the synthesis of this compound, detailed kinetic analyses have been performed.
Apparent Reaction Rate Order Determination
The apparent reaction rate orders provide information about the dependence of the reaction rate on the concentration of each reactant. For the acylation of 2-methylfuran, the following apparent rate orders have been determined:
| Reactant | Apparent Reaction Rate Order |
| 2-Methylfuran | ~0.6 |
| Anhydride | ~0.5 |
| Product | ~0 (negligible product inhibition) |
The data is based on the acylation of 2-methylfuran with n-octanoic anhydride. osti.govacs.orgresearchgate.net
These fractional rate orders are consistent with the proposed Eley-Rideal mechanism. osti.govacs.orgresearchgate.net
Activation Energy Calculations for Synthetic Pathways
The activation energy (Ea) is the minimum amount of energy required for a reaction to occur. It is a critical parameter for understanding the temperature dependence of the reaction rate. For the acylation of 2-methylfuran, apparent activation energies have been calculated.
| Acylating Agent | Catalyst | Temperature Range (K) | Apparent Activation Energy (kcal mol⁻¹) |
| n-Octanoic Anhydride | Al-MCM-41 | 348–408 | 15.5 ± 1.4 |
| Acetic Anhydride | Not specified | Not specified | 16.9 |
The data is based on the acylation of 2-methylfuran. osti.govacs.org
The consistent activation energy across different reactant molar ratios suggests a single rate-limiting step within the studied concentration range. osti.gov
Influence of Reactant and Product Concentrations on Reaction Rates
The rate of formation of 2-acyl-5-methylfurans, such as this compound, is significantly influenced by the concentrations of the reactants. Kinetic studies on analogous Friedel-Crafts acylation reactions, for instance, the acylation of 2-methylfuran with n-octanoic anhydride, provide critical insights into these relationships. osti.govacs.org
In a typical acylation, the reaction rate demonstrates a positive partial order with respect to both the furan substrate and the acylating agent. Research on the synthesis of 2-octanoyl-5-methylfuran found that the apparent reaction rate orders were approximately 0.6 in 2-methylfuran concentration and 0.5 in the anhydride concentration. osti.govacs.org This indicates that the reaction rate is sensitive to the concentration of both reactants, but not in a directly linear fashion. An Eley-Rideal catalytic acylation mechanism has been proposed to explain these observed rate orders. osti.govacs.org
Furthermore, the molar ratio between reactants is a critical parameter for optimizing product selectivity, particularly in competing reactions like cross-ketonization. In the synthesis of 2-acetyl furan from methyl 2-furoate and acetic acid, optimizing the molar ratio was essential to achieve high selectivity (87%) and conversion (90%). researchgate.net This highlights the importance of carefully controlling reactant stoichiometry to maximize the yield of the desired asymmetric ketone and minimize the formation of symmetric by-products from homo-ketonization.
Product inhibition is another kinetic factor that can affect reaction rates. However, in the case of the acylation of 2-methylfuran to 2-octanoyl-5-methylfuran, near-zero apparent rate orders were measured in the product concentrations, suggesting that product inhibition is negligible under steady-state conditions. osti.govacs.org This lack of product inhibition is beneficial for achieving high conversions in continuous production processes.
Table 1: Influence of Reactant Concentration on Acylation Reaction Rates
| Parameter | Value | Implication on Reaction Rate |
| Apparent reaction order in 2-methylfuran | ~0.6 | Rate increases with concentration, but not linearly. osti.govacs.org |
| Apparent reaction order in acylating agent | ~0.5 | Rate increases with concentration, but not linearly. osti.govacs.org |
| Apparent reaction order in acylated product | ~0 | Negligible product inhibition observed. osti.govacs.org |
Radical and Rearrangement Pathways in Furan Chemistry
Radical and rearrangement reactions offer powerful, alternative pathways for the synthesis of complex furan structures. These routes can provide access to substitution patterns that are difficult to achieve through traditional methods.
Alkyl Radical Generation and Furan Addition Mechanisms
The generation of alkyl radicals and their subsequent addition to furan precursors or intermediates is a key strategy in synthetic furan chemistry. Alkyl radicals can be generated through various methods, including hydrogen-atom-transfer (HAT) from C-H bonds and halogen-atom-transfer (XAT) from alkyl halides. iu.edu Photoredox catalysis has emerged as a particularly mild and efficient tool for generating these radical intermediates. iu.edu
One notable mechanism is the metalloradical cyclization, where Co(III)-carbene radicals, generated from the activation of α-diazocarbonyls by Co(II) complexes, undergo a tandem radical addition reaction with alkynes to construct the furan ring. organic-chemistry.org This process is highly effective under neutral and mild conditions and demonstrates a broad tolerance for various functional groups.
Another significant pathway involves the intramolecular addition of radicals to the furan ring. For instance, alkenyl radicals can be generated and subsequently cyclize onto a tethered furan moiety to create fused ring systems. researchgate.net This type of radical cascade allows for the rapid construction of complex polycyclic architectures. The reaction mechanism generally involves the formation of a radical intermediate which then adds to one of the double bonds of the furan ring.
Table 2: Methods for Alkyl Radical Generation in Furan Synthesis
| Radical Generation Method | Description | Example Application |
| Metalloradical Activation | Co(II) complexes activate α-diazocarbonyls to form Co(III)-carbene radicals. | Tandem radical addition with alkynes to form polysubstituted furans. organic-chemistry.org |
| Hydrogen-Atom-Transfer (HAT) | Abstraction of a hydrogen atom to form a carbon-centered radical. | C-H functionalization pathways for creating C-C bonds. iu.edu |
| Halogen-Atom-Transfer (XAT) | Homolytic cleavage of a carbon-halogen bond to generate an alkyl radical. | Conversion of alkyl halides into reactive intermediates for addition reactions. iu.edu |
1,2-Acyl Migration Phenomena in Cyclization Reactions
Rearrangements involving a 1,2-acyl migration are a sophisticated strategy for constructing substituted furans. This phenomenon is often observed in metal-catalyzed cyclization reactions of specifically designed precursors.
A prominent example is the metal-catalyzed cycloisomerization of allenyl ketones. This transformation can proceed via an unprecedented osti.govresearchgate.net-alkyl or osti.govresearchgate.net-acyl shift, enabling the synthesis of highly substituted, including fully carbon-substituted, furans. nih.gov The proposed mechanism for gold-catalyzed reactions involves the initial 5-endo-dig cyclization of the allene to form a gold-carbene intermediate, which then undergoes the 1,2-migration.
Similarly, a tandem sequence involving a 1,2-acyloxy migration has been developed for the synthesis of furans from enol ether-tethered propargylic esters. researchgate.net This cascade reaction can be catalyzed by gold(I) complexes and proceeds through an initial migration followed by an intramolecular [3+2] cycloaddition and subsequent aromatization. Copper catalysts have also been shown to promote furan synthesis via a formal 1,2-acyloxy group migration in propargyl acetates. hud.ac.uk This process is believed to occur through a propargyl-allenyl isomerization, followed by an intramolecular conjugate addition of the acyl group.
These acyl migration pathways are synthetically valuable as they allow for the strategic repositioning of a carbonyl group during the formation of the furan ring, leading to complex and diverse molecular architectures. rsc.org
Table 3: Examples of 1,2-Acyl Migration in Furan Synthesis
| Precursor Type | Catalyst | Key Mechanistic Steps | Resulting Product |
| Allenyl Ketones | Cationic Au(I) | 5-endo-dig cyclization, formation of Au-carbene, osti.govresearchgate.net-alkyl/acyl shift. nih.gov | Fully carbon-substituted furans. nih.gov |
| Propargylic Esters | Gold(I) | 1,2-acyloxy migration, intramolecular [3+2] cycloaddition, aromatization. researchgate.net | Polysubstituted furans. researchgate.net |
| Propargyl Acetates | Copper(I) | Propargyl-allenyl isomerization, intramolecular conjugate addition of acyl group. hud.ac.uk | Substituted furans. hud.ac.uk |
Advanced Theoretical and Computational Investigations
Quantum Chemical Characterization of Reaction Intermediates and Transition States
The synthesis and reactivity of 2-Cyclobutanecarbonyl-5-methylfuran are governed by the energetics of various intermediates and the transition states that connect them. Quantum chemical methods allow for the detailed characterization of these transient species.
The exploration of a PES for a chemical reaction involves calculating the energy of the molecular system as a function of its geometry, mapping out the lowest energy path from reactants to products. wayne.eduemory.edunih.gov This path identifies key stationary points: reactants, products, intermediates, and transition states. The synthesis of 2-acyl furan (B31954) via a Friedel-Crafts mechanism is believed to follow an Eley-Rideal mechanism, where one reactant molecule adsorbs onto the catalyst surface and then reacts with the second molecule from the bulk phase. researchgate.net
The key steps on the PES for the synthesis of this compound would include:
Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) coordinates with the acyl chloride, leading to the formation of a highly electrophilic acylium ion (c-C₄H₇CO⁺). This is a high-energy intermediate.
Electrophilic Attack: The π-system of the 2-methylfuran (B129897) ring attacks the acylium ion. This step proceeds through a transition state to form a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.
Deprotonation: A base removes the proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the furan ring. This is typically the final, exothermic step that drives the reaction to completion.
Computational methods like Density Functional Theory (DFT) are instrumental in locating the geometries of the transition states and intermediates along this reaction coordinate and calculating their relative energies, thus providing the activation energy barriers for each step. wayne.edu
Furan is an electron-rich heterocycle that readily undergoes electrophilic aromatic substitution. researchgate.netacs.org Computational studies consistently show that electrophilic attack is highly regioselective. The orientation of the incoming electrophile is determined by the stability of the intermediate sigma complex.
For an unsubstituted furan, attack at the C2 (or C5) position is strongly favored over attack at the C3 (or C4) position. This is because the positive charge in the resulting intermediate can be delocalized over three atoms, including the oxygen atom, leading to three significant resonance structures. In contrast, attack at the C3 position results in an intermediate with only two resonance structures, making it less stable. nih.gov
In the case of 2-methylfuran, the C5 position is the most nucleophilic and is the primary site of electrophilic attack. The methyl group at C2 is an electron-donating group, which further activates the furan ring towards electrophilic substitution, particularly at the C5 position. The alternative positions (C3 and C4) are significantly less favored. A computational analysis would confirm this by comparing the energies of the sigma-complex intermediates for attack at each possible position. The intermediate for C5 attack is the most stable due to superior charge delocalization, thus predicting that the acylation of 2-methylfuran will yield the 2,5-disubstituted product, this compound. rsc.org
Prediction of Reactivity and Selectivity via Computational Models
Computational models are essential for predicting the reactivity and selectivity of furan derivatives in various chemical transformations. Methods range from molecular orbital theory to more sophisticated reactive force fields.
The reactivity of the furan ring in this compound is modulated by its two substituents. The methyl group at C5 is an activating, electron-donating group, while the cyclobutanecarbonyl group at C2 is a deactivating, electron-withdrawing group. This electronic push-pull system influences the molecule's participation in reactions like cycloadditions. For instance, in Diels-Alder reactions, where furans act as dienes, electron-donating groups increase reactivity while electron-withdrawing groups decrease it. nih.gov Computational models can quantify these effects by calculating the energies of the frontier molecular orbitals (HOMO and LUMO).
Modern computational approaches, such as those using the M06-2X functional in DFT, have proven effective in accurately predicting reaction barriers and product stabilities for furan chemistry. researchgate.net For more complex and large-scale simulations, reactive force fields like ReaxFF are being developed. acs.orgnih.govacs.orgcaltech.edupsu.edu ReaxFF can simulate the dynamics of bond breaking and formation, allowing for the investigation of reaction kinetics and mechanisms in large systems over longer timescales, which is beyond the reach of traditional quantum methods. acs.orgnih.govacs.org These models could be parameterized to simulate the behavior of this compound in complex environments, predicting its stability and reaction selectivity under various conditions.
Thermochemical Calculations Relevant to Compound Stability and Formation
Thermochemical properties such as the standard enthalpy of formation (ΔfH°), entropy (S°), and heat capacity (Cp) are fundamental to understanding a compound's stability and the energetics of its formation. emory.edu These values can be accurately calculated using high-level composite quantum chemical methods like the Complete Basis Set (CBS-QB3), Gaussian-n (G3, G4), and Weizmann-1 (W1) theories. researchgate.net
While specific experimental thermochemical data for this compound are not available, these computational methods allow for reliable prediction. The calculations are often performed in conjunction with isodesmic reactions, a computational strategy where the number and types of bonds are conserved on both sides of a hypothetical reaction. This approach effectively cancels out systematic errors in the calculations, leading to highly accurate results. researchgate.net
The stability of the title compound is influenced by the furan ring's aromaticity and the steric and electronic effects of its substituents. The table below presents computationally derived standard gas-phase enthalpies of formation for furan and related substituted compounds, illustrating the energetic contributions of different functional groups. The stability of this compound would be determined by the combined stabilizing effect of the methyl group and the destabilizing (due to electron withdrawal) and sterically demanding cyclobutanecarbonyl group.
| Compound | Formula | ΔfH°(298.15 K) (kJ/mol) | Computational Method |
|---|---|---|---|
| Furan | C₄H₄O | -34.8 ± 3 | CBS-QB3/G3 |
| 2-Methylfuran | C₅H₆O | -80.3 ± 5 | CBS-QB3/G3 |
| 2-Acetyl-5-methylfuran | C₇H₈O₂ | Est. -160 to -180 | Estimated |
| 2-Methoxyfuran | C₅H₆O₂ | -188.3 | CBS-QB3/G3MP2B3 |
Note: The value for 2-Acetyl-5-methylfuran is an estimation based on group additivity principles derived from related compounds. The actual calculated value for this compound would require specific high-level computations. Sources: researchgate.netscispace.com
Theoretical Kinetic Studies of Unimolecular Dissociation and Related Processes for Methylfurans
Understanding the thermal stability and decomposition pathways of this compound is crucial, particularly if it is considered for applications at elevated temperatures. Theoretical kinetic studies, employing methods like transition state theory (TST) and Rice-Ramsperger-Kassel-Marcus (RRKM) theory, can elucidate the mechanisms and rates of unimolecular dissociation. acs.orgresearchgate.net
Computational studies on the pyrolysis of related compounds like 2-methylfuran and 2,5-dimethylfuran (B142691) reveal complex decomposition networks. researchgate.netnih.govresearchgate.netnist.gov These studies, often using high-level methods such as CBS-QB3, show that decomposition does not typically begin with the simple cleavage of a C-H or C-C bond on the ring. Instead, the primary pathways involve:
Hydrogen Atom Transfers: Intramolecular H-transfers from the methyl group to the furan ring, leading to the formation of carbene intermediates. researchgate.netresearchgate.net
Ring Opening: These carbene intermediates are often unstable and readily undergo ring-opening to form various acyclic C5 or C6 carbonyl species. nih.govresearchgate.net
Further Decomposition: The acyclic intermediates then decompose into smaller, stable molecules like carbon monoxide, acetylene, and various C3 and C4 hydrocarbons. nih.gov
For this compound, several unimolecular dissociation channels are plausible:
Cleavage of the Acyl Group: The C-C bond between the furan ring and the carbonyl group is a likely point of initial cleavage. Theoretical studies on 2-acetylfuran (B1664036) indicate that this bond can break to form a 5-methyl-2-furyl radical and a cyclobutanecarbonyl radical. researchgate.netnih.gov This is often a dominant pathway in the decomposition of acyl aromatic compounds.
Decarbonylation: The cyclobutanecarbonyl radical itself can lose carbon monoxide to form a cyclobutyl radical.
Ring-Based Decomposition: Pathways analogous to those seen for 2-methylfuran, initiated by H-abstraction from the methyl group or H-transfer to the ring, would also occur, leading to ring-opening and fragmentation. acs.orgresearchgate.net
The relative importance of these competing channels is highly dependent on temperature and pressure. RRKM/Master Equation modeling allows for the calculation of pressure-dependent rate constants and product branching ratios, providing a comprehensive picture of the compound's thermal decomposition. researchgate.netnih.gov
Role of 2 Cyclobutanecarbonyl 5 Methylfuran As a Key Synthetic Intermediate
A Versatile Building Block for Complex Organic Synthesis
The application of 2-Cyclobutanecarbonyl-5-methylfuran as a foundational element in complex organic synthesis stems from the distinct reactivity of its constituent parts. The furan (B31954) nucleus, the ketone carbonyl group, and the cyclobutane (B1203170) ring can each participate in a variety of chemical transformations, allowing for the stepwise and controlled elaboration of molecular complexity.
The furan ring can undergo a range of reactions, including electrophilic substitution, Diels-Alder reactions (where it can act as the diene component), and various metal-catalyzed cross-coupling reactions. The ketone functionality provides a handle for nucleophilic additions, reductions to the corresponding alcohol, and alpha-functionalization. Furthermore, the cyclobutane ring, while generally stable, can undergo ring-opening reactions under specific thermal, photochemical, or catalytic conditions, providing access to linear carbon chains with defined stereochemistry. researchgate.net This latent reactivity makes it a valuable synthon for more complex acyclic structures.
The strategic combination of these functionalities in a single molecule allows for the design of synthetic routes that are both efficient and convergent. For instance, the ketone could be transformed into an alkene via a Wittig reaction, followed by a Diels-Alder reaction on the furan ring to rapidly construct a polycyclic system.
A Precursor in the Generation of Diversified Compound Libraries
The creation of compound libraries with diverse molecular scaffolds is a central theme in medicinal chemistry and materials science. This compound is an excellent starting point for generating such libraries due to its amenability to a wide array of chemical modifications.
By systematically varying the reagents and reaction conditions applied to the core structure of this compound, a multitude of derivatives can be synthesized. For example, a library of alcohols can be generated through the reduction of the ketone with a panel of different reducing agents, potentially leading to diastereomeric products that can be separated and characterized. Similarly, a library of amines can be produced via reductive amination with a diverse set of primary and secondary amines.
Further diversification can be achieved by exploiting the reactivity of the furan ring. For instance, lithiation of the furan ring followed by quenching with a variety of electrophiles can introduce a wide range of substituents at the 3- and 4-positions. The generation of 2-furyl metal carbene intermediates from related furan derivatives has been shown to be a versatile method for accessing diverse molecular structures. chim.it
The following table illustrates potential diversification strategies starting from this compound:
| Functional Group | Reaction Type | Potential Reagents/Conditions | Resulting Functional Group/Scaffold |
| Ketone | Reduction | NaBH4, LiAlH4 | Secondary alcohol |
| Ketone | Grignard Addition | R-MgBr | Tertiary alcohol |
| Ketone | Wittig Reaction | Ph3P=CHR | Alkene |
| Ketone | Reductive Amination | R-NH2, NaBH3CN | Secondary amine |
| Furan Ring | Diels-Alder Reaction | Maleic anhydride (B1165640), DMAD | Bicyclic adduct |
| Furan Ring | Electrophilic Substitution | NBS, NIS | Halogenated furan |
| Cyclobutane Ring | Ring-opening | Thermal, catalytic | Functionalized acyclic chain |
Intermediacy in the Synthesis of Functionalized Furan Derivatives
Beyond its role as a starting material, this compound can also be viewed as a key intermediate in the synthesis of other, more elaborate furan derivatives. The cyclobutanecarbonyl moiety can be chemically manipulated to install a variety of other functional groups at the 2-position of the furan ring.
For example, a Baeyer-Villiger oxidation of the ketone would yield an ester, which could then be hydrolyzed to the corresponding carboxylic acid or transesterified. This carboxylic acid derivative of the furan could then participate in a range of further transformations, such as amide bond formation or conversion to an acyl halide.
The synthesis of functionalized furan derivatives is a significant area of research, with methods ranging from the cyclization of acyclic precursors to the modification of pre-existing furan rings. rsc.orgresearchgate.netnih.gov The strategic placement of the cyclobutanecarbonyl group in this compound provides a robust platform for accessing a subset of these valuable compounds.
Strategic Utility as a Masked Functional Group Equivalent
The concept of a "masked functional group" is a powerful one in organic synthesis, allowing for the protection of a reactive site while other parts of the molecule are being transformed. The cyclobutane ring in this compound can be considered a masked equivalent of a 1,4-dicarbonyl compound or other linear, functionalized carbon chains.
Under appropriate conditions, such as thermolysis or transition metal catalysis, the strained four-membered ring can undergo cleavage. researchgate.net The specific outcome of this ring-opening would depend on the substituents present and the reaction conditions employed. This strategy can be particularly useful for the synthesis of complex acyclic or macrocyclic targets, where the direct installation of the desired functionality might be problematic.
For instance, a retro-[2+2] cycloaddition could potentially lead to the formation of a vinyl ketone and an alkene, effectively unmasking new reactive sites. This approach highlights the sophisticated strategic thinking that can be applied when incorporating strained ring systems into a synthetic plan.
Emerging Research Directions and Methodological Advancements
Development of Novel Catalytic Systems for Targeted Synthesis
The creation of functionalized furan (B31954) derivatives, including 2-acyl-5-alkylfurans, often relies on the development of innovative and efficient catalytic systems. Traditional methods like Friedel-Crafts acylation can be harsh, prompting researchers to explore milder and more selective alternatives.
Recent advancements include the use of solid acid catalysts, which offer advantages in terms of reusability and operational simplicity. Zeolites, such as H-ZSM-5 and H-Beta, have been investigated for the acylation of furans. rsc.org For instance, continuous liquid-phase acylation of furan with acetic anhydride (B1165640) has been demonstrated using an H-beta zeolite catalyst in a fixed-bed reactor. rsc.org However, catalyst deactivation due to the retention of products and intermediates within the zeolite pores remains a challenge. researchgate.net To mitigate this, strategies such as using zeolites with more hydrophobic surfaces, like H-Beta (F-), have been explored. researchgate.net
Another promising approach involves the use of mesoporous materials and nanocomposites. An HPA-ZSM-5 (heteropoly acid-ZSM-5) nanocomposite has been shown to be a highly effective and reusable catalyst for the three-component synthesis of furans at room temperature. nanochemres.org Characterization of such catalysts often involves techniques like X-ray diffraction (XRD) and scanning electron microscopy (FE-SEM) to confirm the structural integrity and morphology. nanochemres.org Furthermore, modified SBA-15 mesoporous silicates with enhanced acid properties have been developed for the aromatization of biomass-derived furans, demonstrating that a balance of Brønsted and Lewis acid sites can be crucial for catalytic activity. rsc.org
Metal-catalyzed reactions also represent a significant area of development. Zinc salts have been used to mediate the cyclization of o-alkynylphenols to form reactive intermediates for the synthesis of multisubstituted fused furan compounds. thieme-connect.de Similarly, catalysts based on earth-abundant metals like copper and zinc are proving useful for generating (2-furyl)carbene intermediates, which serve as a platform for creating a variety of functionalized furans. chim.it Calcium-catalyzed methods have also emerged for the synthesis of fused furo[2,3-b]furans from readily available starting materials. nih.gov
A novel protocol for synthesizing highly functionalized furans employs a catalytic Wittig reaction using catalytic amounts of phosphine (B1218219) and triethylamine, with silyl (B83357) chloride as a promoter. organic-chemistry.org This method is environmentally friendly as it avoids stoichiometric reagents and allows for the recycling of the catalyst components. organic-chemistry.org
Table 1: Comparison of Novel Catalytic Systems for Furan Derivative Synthesis
| Catalytic System | Reaction Type | Key Advantages | Challenges | References |
|---|---|---|---|---|
| Zeolites (e.g., H-Beta, H-ZSM-5) | Acylation, Aromatization | Solid acid, reusable, established technology | Deactivation by pore blockage, requires specific pore sizes | rsc.orgresearchgate.net |
| HPA-ZSM-5 Nanocomposite | Multicomponent Furan Synthesis | High efficiency, mild conditions, reusable | Catalyst preparation can be complex | nanochemres.org |
| Modified SBA-15 | Aromatization of Furans | Tunable acidity (Brønsted/Lewis), high surface area | Requires careful synthesis to control acid sites | rsc.org |
| Metal Catalysts (Zn, Cu, Ca) | Cyclization, Carbene Formation | High selectivity, use of earth-abundant metals | Can require specific ligands or additives | thieme-connect.dechim.itnih.gov |
| Catalytic Wittig Reaction | Furan Synthesis | Avoids stoichiometric reagents, recyclable components | Substrate scope may be limited | organic-chemistry.org |
Green Chemistry Approaches in Furan Functionalization
The principles of green chemistry are increasingly influencing the synthesis of furan derivatives, with a strong emphasis on using renewable resources and environmentally benign processes. nih.gov A major focus is the conversion of lignocellulosic biomass, a plentiful and sustainable carbon source, into platform molecules like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), which can then be upgraded to more complex furan compounds. nih.govrsc.orgnih.gov
The Diels-Alder reaction is a key atom-economical strategy for converting biomass-derived furans into aromatic compounds. rsc.orgacs.org For example, reacting 2,5-dimethylfuran (B142691) (from biomass) with ethylene (B1197577) over an acid catalyst can selectively produce p-xylene. rsc.org Zeolites like H-ZSM-5 are often used for these gas-phase reactions, and their catalytic activity can be enhanced by modifications, such as the introduction of gallium. acs.orgrsc.org
The choice of solvent is another critical aspect of green furan chemistry. To overcome the limitations of traditional organic solvents, researchers are exploring alternatives like ionic liquids (ILs), deep eutectic solvents (DESs), and biphasic systems. nih.gov DESs, such as those based on choline (B1196258) chloride and oxalic acid, can act as both a solvent and a Brønsted acid catalyst, facilitating the conversion of biomass into furfural with high yields. nih.gov Biphasic systems, combining water with a green organic solvent like γ-valerolactone (GVL) or cyclopentyl methyl ether (CPME), are effective for furfural production as they allow for continuous extraction of the product, which can prevent degradation and side reactions. nih.gov
Furthermore, developing metal-free reaction systems is a significant goal. One such protocol describes an efficient, one-step cascade synthesis of densely functionalized furans from unprotected carbohydrates in basic aqueous media, demonstrating a highly sustainable approach.
Advanced Spectroscopic and Analytical Techniques for Mechanistic Studies
A deep understanding of reaction mechanisms is essential for optimizing synthetic routes and developing new catalysts. Advanced spectroscopic and analytical techniques are indispensable tools for identifying transient intermediates and elucidating complex reaction pathways in furan chemistry. researchgate.net
In situ monitoring techniques, which analyze the reaction as it happens, are particularly powerful. In situ Fourier Transform Infrared (FTIR) spectroscopy allows for the real-time tracking of the concentrations of reactants, intermediates, and products. researchgate.netyoutube.com This has been used to study the kinetics of Diels-Alder reactions involving furan compounds and to monitor the formation of copolymers. youtube.commdpi.com For reactions that are difficult to monitor with standard FTIR due to low intermediate concentrations, coupling a flow cell to the spectrometer ("flow FTIR") can enhance sensitivity. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is another cornerstone for mechanistic studies. It provides detailed structural information and can be used for quantitative analysis of reaction species. nih.govresearchgate.net Flow NMR, often used in conjunction with flow FTIR, allows for the conclusive determination of reaction mechanisms by providing both qualitative and quantitative data on reaction intermediates. researchgate.netnih.gov Theoretical calculations using Density Functional Theory (DFT) are often combined with experimental NMR and FTIR data to assign vibrational frequencies and predict molecular geometries and electronic properties, offering deeper insight into the structure and reactivity of furan derivatives. globalresearchonline.net
Other important analytical methods include:
Mass Spectrometry (MS) : Used to identify acylated products and other compounds formed during catalytic reactions. rsc.org
Gas Chromatography (GC) : Coupled with MS, it enables the analysis of complex product distributions from catalytic conversions with high temporal resolution. rsc.org
X-ray Diffraction (XRD) : Essential for characterizing solid catalysts like zeolites and metal oxides, confirming their crystalline structure and the size of supported nanoparticles. nanochemres.orgnih.gov
Temperature Programmed Reduction (TPR) : Used to investigate the reducibility and oxygen mobility of metal oxide supports, which can be correlated with catalytic performance. nih.gov
Table 2: Application of Advanced Analytical Techniques in Furan Chemistry
| Technique | Application in Furan Chemistry | Information Gained | References |
|---|---|---|---|
| In situ FTIR/Flow FTIR | Real-time reaction monitoring (e.g., Diels-Alder, polymerization) | Reaction kinetics, intermediate identification, concentration profiles | youtube.commdpi.comnih.gov |
| NMR Spectroscopy (Flow NMR) | Structural characterization, mechanistic studies | Molecular structure of products, quantitative analysis of species, reaction pathways | nih.govresearchgate.net |
| Mass Spectrometry (MS) | Product identification | Molecular weight and fragmentation patterns of reaction products | rsc.org |
| X-ray Diffraction (XRD) | Catalyst characterization | Crystalline phase, particle size of catalysts | nanochemres.orgnih.gov |
| Temperature Programmed Reduction (TPR-H₂) | Catalyst characterization | Reducibility of metal oxide supports, oxygen mobility | nih.gov |
Chemoenzymatic Synthesis of Furan Derivatives
Chemoenzymatic synthesis combines the advantages of highly selective enzymatic transformations with robust chemical reactions, offering a powerful and sustainable strategy for producing complex molecules. nih.gov In furan chemistry, this approach is particularly valuable for achieving high chemo-, regio-, and enantioselectivity under mild conditions. nih.govnih.gov
Lipases are among the most versatile enzymes used in these synthetic routes. nih.govumn.edu They can catalyze not only the hydrolysis of esters but also the reverse reaction—esterification and amidation—in non-aqueous media. nih.govumn.edursc.org This capability has been harnessed for the selective functionalization of furan derivatives. For instance, Candida antarctica lipase (B570770) B (CALB) has been extensively used for the synthesis of furan-based esters and amides. nih.govacs.org
A notable application is the chemoselective acylation of 5-hydroxymethylfurfurylamine (HMFA). By carefully controlling the reaction conditions and the choice of acyl donor, lipases can selectively acylate the primary amino group while leaving the hydroxyl group untouched. nih.govacs.org Immobilized lipase preparations, such as Novozym 435 or EziG-CALB, are particularly effective as they can be easily recovered and reused, enhancing the sustainability of the process. nih.gov These enzymatic reactions are often performed in green solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF). nih.gov
Tandem chemoenzymatic processes are also being developed. One-pot systems have been designed where a chemical catalyst first converts biomass into a furan intermediate, which is then transformed by a biocatalyst. For example, a solid acid catalyst can convert xylan (B1165943) from biomass into furfural, which is then reduced to furfuryl alcohol by whole-cell biocatalysts harboring reductase activity. acs.org Similarly, toluene (B28343) dioxygenase has been used for the regioselective and stereoselective cis-dihydroxylation of dibenzo[b,d]furan, providing chiral intermediates for the synthesis of natural products. nih.gov
Q & A
Q. What are the recommended synthetic routes for 2-cyclobutanecarbonyl-5-methylfuran, and how can intermediates be optimized?
Methodological Answer: The synthesis of substituted furans like this compound typically involves cyclization reactions or Friedel-Crafts acylation. For example, furan derivatives are often synthesized via acid-catalyzed cyclization of diketones or keto-esters. To optimize intermediates, use spectroscopic monitoring (e.g., <sup>1</sup>H NMR) to confirm the formation of cyclobutane carbonyl groups and methylfuran intermediates . Solvent selection (e.g., hexafluoroisopropanol) can enhance reaction efficiency by stabilizing charged intermediates .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Combine multiple analytical techniques:
- High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight .
- <sup>13</sup>C NMR to resolve cyclobutane ring strain effects (expected downfield shifts for carbonyl carbons at ~200 ppm) .
- FT-IR to identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, furan C-O-C at ~1250 cm⁻¹) .
Cross-validate results with computational methods (e.g., DFT-based IR/NMR predictions) to address ambiguities .
Q. What stability considerations are critical for handling this compound in experimental settings?
Methodological Answer: The compound’s stability is influenced by:
- Thermal sensitivity : Cyclobutane rings are prone to ring-opening under heat; store at ≤4°C .
- Light exposure : Furan derivatives often undergo photodegradation; use amber vials and inert atmospheres .
- pH : Acidic conditions may hydrolyze the carbonyl group; maintain neutral pH during storage .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in spectroscopic data for this compound?
Methodological Answer: Discrepancies in NMR or IR data may arise from conformational isomerism or solvent effects. Use:
- Density Functional Theory (DFT) to simulate <sup>1</sup>H/<sup>13</sup>C NMR chemical shifts and compare with experimental values .
- Molecular Dynamics (MD) to model solvent interactions (e.g., DMSO vs. CDCl3) and predict spectral variations .
Example: If experimental carbonyl <sup>13</sup>C NMR deviates by >5 ppm from DFT predictions, re-evaluate solvent choice or sample purity .
Q. What catalytic systems are effective for functionalizing this compound in C–H activation reactions?
Methodological Answer: Leverage transition-metal catalysts (e.g., Pd/Cu bimetallic systems) for regioselective C–H functionalization. Key parameters:
- Ligand design : Bulky phosphine ligands (e.g., XPhos) enhance steric control over cyclobutane ring interactions .
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in cross-coupling reactions .
Validate outcomes via kinetic isotope effect (KIE) studies to confirm mechanistic pathways .
Q. How can researchers address discrepancies in reaction yields when scaling up this compound synthesis?
Methodological Answer: Scale-up challenges often stem from heat transfer inefficiencies or mixing limitations. Mitigate via:
- Flow chemistry : Improve thermal control and reduce exothermic risks in cyclization steps .
- DoE (Design of Experiments) : Optimize parameters like catalyst loading (0.5–5 mol%) and reaction time (2–24 hrs) using response surface methodology .
Compare batch vs. continuous-flow results to identify critical variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
